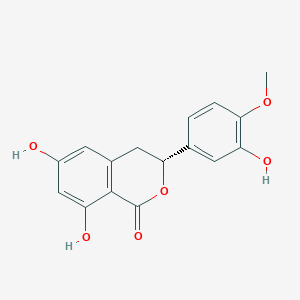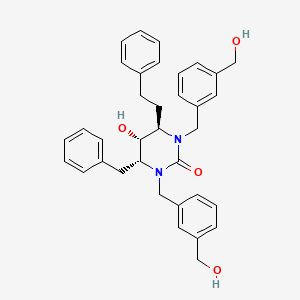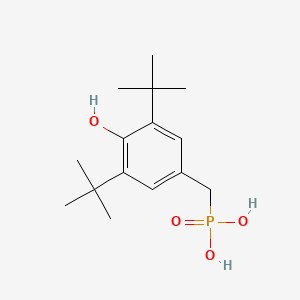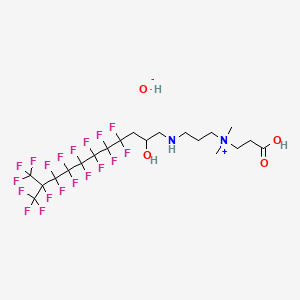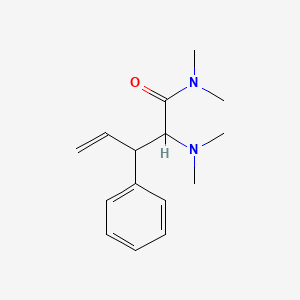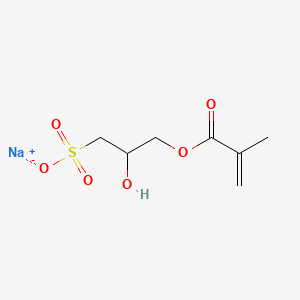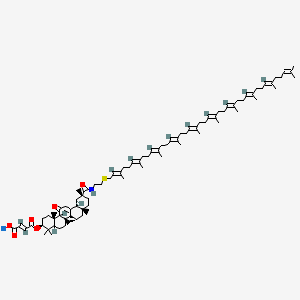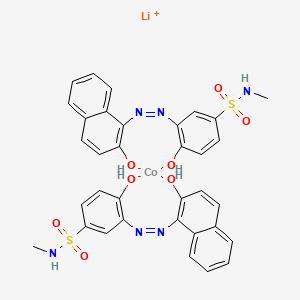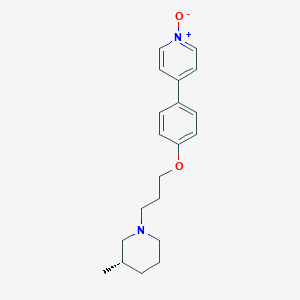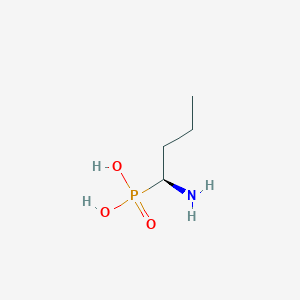
1-Aminobutylphosphonic acid, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminobutylphosphonic acid, (S)-, also known as (S)-4-Aminobutylphosphonic acid, is an organic compound with the molecular formula C4H12NO3P. It is a derivative of phosphonic acid and contains an amino group attached to a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminobutylphosphonic acid, (S)-, can be synthesized through several methods. One common approach involves the reaction of 4-aminobutylamine with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of 1-aminobutylphosphonic acid, (S)-, often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Aminobutylphosphonic acid, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different aminophosphonic acid derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted phosphonic acids
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides
Major Products Formed:
Scientific Research Applications
1-Aminobutylphosphonic acid, (S)-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and as a precursor for the synthesis of specialized materials .
Mechanism of Action
The mechanism of action of 1-aminobutylphosphonic acid, (S)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
- 4-Aminobutylphosphonic acid
- 2-Aminoethylphosphonic acid
- 3-Aminopropylphosphonic acid
- (Aminomethyl)phosphonic acid
Comparison: 1-Aminobutylphosphonic acid, (S)-, is unique due to its specific structural configuration and the presence of an amino group attached to a butyl chain. This configuration imparts distinct chemical and biological properties, making it different from other similar compounds. For example, 2-aminoethylphosphonic acid has a shorter chain length, which affects its reactivity and binding affinity .
Properties
CAS No. |
82730-39-0 |
|---|---|
Molecular Formula |
C4H12NO3P |
Molecular Weight |
153.12 g/mol |
IUPAC Name |
[(1S)-1-aminobutyl]phosphonic acid |
InChI |
InChI=1S/C4H12NO3P/c1-2-3-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H2,6,7,8)/t4-/m0/s1 |
InChI Key |
UAEPDDGDPAPPHZ-BYPYZUCNSA-N |
Isomeric SMILES |
CCC[C@@H](N)P(=O)(O)O |
Canonical SMILES |
CCCC(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


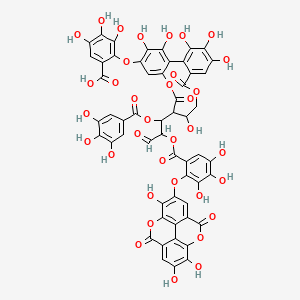
![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)
